molecular formula C17H15ClN2S2 B4169228 4-[(3-Chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

4-[(3-Chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

Cat. No.: B4169228
M. Wt: 346.9 g/mol
InChI Key: HURGOWKFKYGZHF-UHFFFAOYSA-N
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Description

4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the benzothieno[2,3-d]pyrimidine family, known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities .

Preparation Methods

The synthesis of 4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide and benzothiophene derivatives under controlled conditions. Industrial production methods often utilize [3+3], [4+2], or [5+1] cyclization processes or domino reactions to achieve the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include sulfur-containing compounds, halogenating agents, and strong acids or bases.

Scientific Research Applications

4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation and cancer progression. The molecular docking studies suggest that the compound binds to the active site of COX-2, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar compounds include other benzothieno[2,3-d]pyrimidine derivatives, such as:

  • 4-[(3-methylbenzyl)thio]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine
  • 4-[(3-fluorobenzyl)thio]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine

These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and chemical properties. The unique chlorobenzyl group in 4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine contributes to its distinct pharmacological profile .

Properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S2/c18-12-5-3-4-11(8-12)9-21-16-15-13-6-1-2-7-14(13)22-17(15)20-10-19-16/h3-5,8,10H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURGOWKFKYGZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Reactant of Route 2
4-[(3-Chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Reactant of Route 3
4-[(3-Chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Reactant of Route 4
4-[(3-Chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Reactant of Route 5
4-[(3-Chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Reactant of Route 6
4-[(3-Chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

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